4,6-bis[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-N-(4-methylphenyl)-1,3,5-triazin-2-amine
Description
4,6-Bis[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-N-(4-methylphenyl)-1,3,5-triazin-2-amine is a fluorinated 1,3,5-triazine derivative characterized by two hexafluoroisopropyloxy (HFIPO) groups at the 4- and 6-positions and a 4-methylphenyl substituent at the 2-amine position.
Properties
Molecular Formula |
C16H10F12N4O2 |
|---|---|
Molecular Weight |
518.26 g/mol |
IUPAC Name |
4,6-bis(1,1,1,3,3,3-hexafluoropropan-2-yloxy)-N-(4-methylphenyl)-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C16H10F12N4O2/c1-6-2-4-7(5-3-6)29-10-30-11(33-8(13(17,18)19)14(20,21)22)32-12(31-10)34-9(15(23,24)25)16(26,27)28/h2-5,8-9H,1H3,(H,29,30,31,32) |
InChI Key |
SUCAQXRRLKWYOO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC(=NC(=N2)OC(C(F)(F)F)C(F)(F)F)OC(C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and scalability. The use of automated systems ensures precise control over reaction parameters, leading to efficient and cost-effective production .
Chemical Reactions Analysis
Types of Reactions
4,6-bis[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-N-(4-methylphenyl)-1,3,5-triazin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the triazine ring to more reduced forms.
Substitution: Nucleophilic substitution reactions are common, especially involving the hexafluoropropan-2-yl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, while substitution reactions can produce various substituted triazine derivatives .
Scientific Research Applications
Overview
4,6-bis[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-N-(4-methylphenyl)-1,3,5-triazin-2-amine is a complex organic compound characterized by its unique chemical structure and properties. This compound features a triazine ring with hexafluoropropan-2-yl groups and a methylphenyl group. Its applications extend across various fields including chemistry, biology, medicine, and industry.
Chemistry
In the field of chemistry, 4,6-bis[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-N-(4-methylphenyl)-1,3,5-triazin-2-amine serves as a reagent in organic synthesis. It acts as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and methodologies.
Biology
The compound is being investigated for its potential as a bioactive agent in drug discovery. Its structural features may allow it to interact with biological targets effectively. Research indicates that compounds with similar triazine structures exhibit various biological activities including antimicrobial and anticancer properties.
Medicine
In medical research, this compound is explored for its therapeutic properties. Preliminary studies suggest potential anti-inflammatory and anticancer activities. The fluorinated groups enhance its binding affinity to specific enzymes and receptors involved in cellular signaling pathways.
Industry
In industrial applications, 4,6-bis[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-N-(4-methylphenyl)-1,3,5-triazin-2-amine is utilized in the development of advanced materials such as fluorinated polymers and coatings. These materials are valued for their chemical resistance and thermal stability.
Case Study 1: Anticancer Activity
A study investigated the anticancer activity of compounds related to triazine derivatives. The results indicated that certain derivatives exhibited significant growth inhibition against various cancer cell lines such as SNB-19 and OVCAR-8. Compounds similar to 4,6-bis[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-N-(4-methylphenyl)-1,3,5-triazin-2-amine showed promising results in enhancing cytotoxicity against these cell lines .
Case Study 2: Material Science
Research on fluorinated polymers highlighted the use of compounds like 4,6-bis[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-N-(4-methylphenyl)-1,3,5-triazin-2-amine in creating coatings with enhanced durability and resistance to harsh environmental conditions. These advancements are crucial for applications in aerospace and automotive industries where material performance is critical .
Mechanism of Action
The mechanism of action of 4,6-bis[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-N-(4-methylphenyl)-1,3,5-triazin-2-amine involves its interaction with specific molecular targets. The compound’s fluorinated groups enhance its binding affinity to certain enzymes and receptors, modulating their activity. Pathways involved may include inhibition of specific enzymes or interference with cellular signaling processes .
Comparison with Similar Compounds
4,6-Bis[(1,1,1,3,3,3-Hexafluoropropan-2-yl)oxy]-N,N-Diphenyl-1,3,5-Triazin-2-Amine
- Structure : Differs by having diphenylamine instead of 4-methylphenylamine.
- Properties : Enhanced electron-withdrawing effects from two phenyl groups may reduce solubility compared to the 4-methylphenyl variant. Fluorine content increases thermal stability.
- Applications : Likely used in high-performance polymers or agrochemicals due to fluorinated motifs .
4-Chloro-N,N-Diethyl-6-[(1,1,1,3,3,3-Hexafluoropropan-2-yl)oxy]-1,3,5-Triazin-2-Amine
- Structure : Chlorine at the 4-position and diethylamine at the 2-position.
- Properties : Chlorine enhances reactivity for nucleophilic substitution, making it a precursor for further functionalization. The HFIPO group retains lipophilicity.
- Applications : Intermediate in synthesizing CFTR activators, as seen in related compounds .
Non-Fluorinated Triazine Derivatives
4,6-Bis(4-Methylphenyl)-1,3,5-Triazin-2-Amine (CAS 5599-21-3)
- Structure : Lacks fluorinated groups; features two 4-methylphenyl substituents.
- Properties :
- Molecular Weight: 276.34 g/mol (vs. ~634.28 g/mol for the fluorinated target compound).
- Melting Point: 231°C (lower thermal stability than fluorinated analogs).
- Solubility: Likely higher in polar solvents due to reduced fluorine content.
- Applications: Potential use in dyes or coordination chemistry due to aromatic substituents .
PTA-1 (4,6-Bis(3,5-Dimethyl-1H-Pyrazol-1-yl)-N-Phenyl-1,3,5-Triazin-2-Amine)
- Structure : Pyrazolyl groups replace HFIPO substituents.
- Properties :
- Increased hydrogen-bonding capacity from pyrazole NH groups.
- Reduced lipophilicity compared to fluorinated derivatives.
- Applications : Antimicrobial or catalytic applications due to nitrogen-rich structure .
Pesticide-Related Triazines
Metsulfuron Methyl Ester
- Structure : Methoxy and methyl groups at triazine positions, with a sulfonylurea side chain.
- Properties :
- Water-soluble due to sulfonylurea moiety.
- Lower thermal stability (decomposes before melting).
- Applications : Herbicidal activity via acetolactate synthase inhibition .
Data Tables
Table 1: Key Properties of Selected Triazine Derivatives
Table 2: Substituent Effects on Properties
Biological Activity
4,6-bis[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-N-(4-methylphenyl)-1,3,5-triazin-2-amine is a compound of significant interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various applications.
Chemical Structure and Properties
The compound is characterized by a triazine core substituted with hexafluoropropanol groups and a methylphenyl moiety. Its chemical formula is C_{16}H_{18F_6N_4O_2 with a molecular weight of approximately 420.34 g/mol. The presence of fluorinated groups may confer unique properties such as enhanced lipophilicity and stability.
Biological Activity Overview
Research indicates that compounds with similar structures often exhibit a range of biological activities including:
- Antimicrobial : Potential effectiveness against various bacterial strains.
- Anticancer : Inhibition of tumor cell proliferation.
- Anti-inflammatory : Modulation of inflammatory pathways.
Antimicrobial Activity
A study assessing the antimicrobial properties of related compounds revealed significant activity against standard bacterial strains such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values ranged from 31.25 to 62.5 µg/mL for these strains .
Anticancer Properties
Preliminary investigations into the anticancer effects of similar triazine derivatives have shown promising results. For instance, compounds with structural similarities have been tested against various cancer cell lines, demonstrating IC50 values indicating effective inhibition of cell growth. The mechanism often involves the induction of apoptosis in cancer cells through the activation of caspase pathways .
Case Studies and Research Findings
Several studies have investigated the biological activity of triazine derivatives:
- Study on Antimicrobial Efficacy : A recent study published in Journal of Medicinal Chemistry evaluated triazine derivatives for their antimicrobial properties. The results indicated that certain substitutions on the triazine ring significantly enhanced antibacterial activity against both gram-positive and gram-negative bacteria .
- Anticancer Activity Assessment : Research conducted on a series of triazine compounds demonstrated their ability to inhibit the proliferation of breast cancer cells (MCF-7) with IC50 values lower than that of standard chemotherapeutics like doxorubicin . This suggests that modifications to the triazine structure can lead to enhanced anticancer efficacy.
- Mechanistic Insights : Investigations into the mechanism revealed that these compounds may exert their effects by modulating key signaling pathways involved in cell survival and proliferation. For example, they were found to inhibit the PI3K/Akt pathway which is crucial for cancer cell survival .
Data Table: Summary of Biological Activities
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing 4,6-bis[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-N-(4-methylphenyl)-1,3,5-triazin-2-amine?
The compound can be synthesized via nucleophilic substitution reactions on a 1,3,5-triazine core. For example, stepwise substitution of chlorine atoms on 2,4,6-trichloro-1,3,5-triazine with fluorinated alcohols (e.g., hexafluoroisopropanol) and aromatic amines (e.g., 4-methylaniline) is a common approach. Key parameters include:
- Temperature : Room temperature to 80°C, depending on reactivity .
- Solvent : Polar aprotic solvents like acetone or acetonitrile to stabilize intermediates .
- Base : N-Ethyl-N-isopropylpropan-2-amine or similar tertiary amines to scavenge HCl .
- Purification : Gradient chromatography (e.g., hexane/ethyl acetate) to isolate the product .
Q. What analytical techniques are recommended for characterizing this compound?
Standard characterization methods include:
- NMR Spectroscopy : , , and NMR to confirm substitution patterns and purity .
- Mass Spectrometry : ESI-MS or MALDI-TOF to verify molecular weight .
- X-ray Crystallography : For resolving crystal structures, especially to analyze fluorine-induced steric effects .
- UPLC/HPLC : To assess purity (>85% is typical for intermediate compounds) .
Q. What safety precautions are critical when handling this fluorinated triazine derivative?
Based on GHS classifications for structurally similar triazines:
- Personal Protective Equipment (PPE) : Gloves, lab coats, and eye protection to avoid skin/eye contact .
- Ventilation : Use fume hoods to minimize inhalation of aerosols .
- Emergency Protocols : Immediate rinsing with water for eye/skin exposure and medical consultation .
Advanced Research Questions
Q. How do electron-withdrawing substituents (e.g., hexafluoroisopropoxy groups) influence the compound’s reactivity in subsequent functionalization?
The hexafluoroisopropoxy groups enhance electrophilicity at the triazine core, enabling selective reactions at the remaining positions. For example:
Q. What strategies resolve discrepancies in reaction yields or purity during scale-up synthesis?
Common challenges include:
Q. How can computational modeling predict the compound’s interactions in biological or material science applications?
Q. What are the challenges in crystallizing fluorinated triazine derivatives, and how are they addressed?
Fluorine’s high electronegativity disrupts crystal packing. Mitigation strategies include:
- Co-Crystallization : Use of bulky co-formers (e.g., crown ethers) to stabilize lattice structures .
- Temperature Gradients : Slow cooling from high temperatures to promote ordered crystal growth .
Q. How does the compound’s stability under varying pH or temperature conditions impact its applicability?
- pH Stability : Fluorinated triazines are generally stable in acidic conditions but may hydrolyze in strong bases. Accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) are recommended .
- Thermal Degradation : TGA/DSC analysis can identify decomposition thresholds (>200°C typical for fluorinated aromatics) .
Q. What mechanistic insights explain the compound’s potential antimicrobial or pesticidal activity?
Hypotheses include:
- Enzyme Inhibition : Fluorine groups may block active sites in target proteins (e.g., acetylcholinesterase in pests) .
- Membrane Disruption : Hydrophobic fluorinated chains could integrate into lipid bilayers, destabilizing microbial membranes .
Methodological Guidance
10. Designing structure-activity relationship (SAR) studies for derivatives of this compound:
- Variable Substituents : Systematically modify the 4-methylphenyl group or fluorine content .
- Biological Assays : Use MIC (Minimum Inhibitory Concentration) tests for antimicrobial activity or enzyme inhibition assays .
11. Validating synthetic intermediates with conflicting spectral data:
- 2D NMR (COSY, HSQC) : Resolve overlapping signals caused by fluorine’s magnetic anisotropy .
- Elemental Analysis : Confirm empirical formulas when mass spectrometry is inconclusive .
12. Addressing low yields in multi-step syntheses:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
